![molecular formula C6H6FNO3S B1380123 3-Fluoro-4-hydroxybenzenesulfonamide CAS No. 1243390-19-3](/img/structure/B1380123.png)
3-Fluoro-4-hydroxybenzenesulfonamide
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Overview
Description
3-Fluoro-4-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C6H6FNO3S . It has an average mass of 191.180 Da and a mono-isotopic mass of 191.005234 Da .
Physical And Chemical Properties Analysis
3-Fluoro-4-hydroxybenzenesulfonamide has a molecular weight of 191.18 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Relevant Papers There are several papers related to 3-Fluoro-4-hydroxybenzenesulfonamide and its related compounds . These papers discuss the synthesis, conformational analysis, and stereoselective recognition by the VHL E3 Ubiquitin Ligase for targeted protein degradation , and the synthesis and assessment of anti-cancer activity in breast cancer cells .
Scientific Research Applications
Enantioselective Fluorination
3-Fluoro-4-hydroxybenzenesulfonamide derivatives have been explored for enantioselective fluorination reactions. These reactions are crucial for producing enantiomerically pure compounds, which have significant implications in drug development and synthesis of biologically active molecules. For instance, N-fluorobenzenesulfonamide, a related compound, has been used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, yielding 3-fluoro-2-oxindoles with high yields and enantioselectivities (Wang et al., 2014).
Steric Effects in Fluorination
The structural modification of N-fluorobenzenesulfonamide by introducing steric hindrance has been shown to improve the enantioselectivity of fluorination reactions. A study demonstrated that a sterically demanding variant of N-fluorobenzenesulfonamide enhanced the enantioselectivity of products in silylenol ether fluorination reactions compared to its less hindered counterparts (Yasui et al., 2011).
Molecular Dynamics and Quantum Chemical Studies
Research involving 3-Fluoro-4-hydroxybenzenesulfonamide derivatives extends into computational chemistry, where molecular dynamics and quantum chemical studies predict the efficiency of these compounds as corrosion inhibitors. Such studies provide insights into the electronic and structural factors influencing their performance, paving the way for the development of more effective materials for corrosion protection (Kaya et al., 2016).
Biological Applications and Drug Design
Derivatives of 3-Fluoro-4-hydroxybenzenesulfonamide have also been explored for their potential in biological applications. For example, modifications of this compound have been used to design inhibitors targeting specific sites on tubulin, demonstrating the therapeutic potential of these derivatives in cancer treatment. This approach underscores the versatility of 3-Fluoro-4-hydroxybenzenesulfonamide derivatives in drug discovery and development (Banerjee et al., 2005).
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-4-hydroxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and aiding in the transport of carbon dioxide out of tissues .
Mode of Action
3-Fluoro-4-hydroxybenzenesulfonamide interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Pathways
Given its interaction with carbonic anhydrase, it’s likely that it impacts processes related to ph regulation and carbon dioxide transport .
Result of Action
Its binding to carbonic anhydrase could potentially disrupt the enzyme’s function, leading to alterations in ph balance and carbon dioxide transport .
properties
IUPAC Name |
3-fluoro-4-hydroxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRUFMILEHPVPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1243390-19-3 |
Source
|
Record name | 3-fluoro-4-hydroxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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